Product packaging for Ethyl 4-amino-2-chlorobenzoate(Cat. No.:CAS No. 16017-69-9)

Ethyl 4-amino-2-chlorobenzoate

Cat. No.: B103218
CAS No.: 16017-69-9
M. Wt: 199.63 g/mol
InChI Key: RAIGEAVXXPZKJB-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-chlorobenzoate, with the CAS number 16017-69-9 , is a high-purity chemical compound supplied for scientific research and development. This compound is characterized by the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol . Its structure features a benzoate ring system substituted with an amino group at the 4-position and a chlorine atom at the 2-position, esterified with an ethyl group . As a building block in organic synthesis, this compound is a valuable intermediate for the preparation of more complex molecules, including potential pharmaceuticals and specialty chemicals . The presence of both amino and ester functional groups on the aromatic ring makes it a versatile precursor for further derivatization, such as amide formation or heterocyclic synthesis. Proper storage is essential to maintain the stability and purity of this product. It is recommended to be kept in a dark place under an inert atmosphere and stored at 2-8°C . Researchers should note that this product is intended for research applications only. It is strictly for laboratory use and is not approved for diagnostic, therapeutic, or personal use . Please refer to the associated Safety Data Sheet for detailed handling and hazard information prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClNO2 B103218 Ethyl 4-amino-2-chlorobenzoate CAS No. 16017-69-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-amino-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIGEAVXXPZKJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70534862
Record name Ethyl 4-amino-2-chlorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16017-69-9
Record name Ethyl 4-amino-2-chlorobenzoate
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URL https://comptox.epa.gov/dashboard/DTXSID70534862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-amino-2-chlorobenzoate
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Ethyl 4-amino-2-chlorobenzoate

Traditional methods for the synthesis of this compound have been well-documented, providing reliable, albeit sometimes lengthy, pathways to the target molecule.

A primary and straightforward route to this compound is the direct esterification of 4-amino-2-chlorobenzoic acid. This process typically involves reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. To optimize this reaction and minimize side reactions, it is crucial to maintain low temperatures (0–5°C) during the initial addition of reagents, followed by a controlled warming to room temperature to drive the reaction to completion. Purification often involves liquid-liquid extraction with a solvent like ethyl acetate (B1210297) and a saturated bicarbonate solution, followed by drying with an anhydrous agent like magnesium sulfate (B86663).

Acetylation: The amino group of 4-amino-2-chlorobenzoic acid is first protected by reacting it with acetic anhydride (B1165640) in an aqueous medium at 50°C. This step shows a high conversion rate of 95%.

Esterification: The resulting 4-acetamido-2-chlorobenzoic acid is then esterified using ethyl bromide in dimethylformamide (DMF) with potassium carbonate as a base at 100°C, achieving a yield of 94.3%.

Deprotection: The final step involves the removal of the acetyl protecting group by alkaline hydrolysis with 2M sodium hydroxide (B78521) at reflux, which liberates the amino group and yields this compound with a high yield of 96.7%.

Table 1: Three-Step Synthesis of this compound

Step Reaction Reagents and Conditions Yield
1 Acetylation 4-amino-2-chlorobenzoic acid, acetic anhydride, aqueous medium, 50°C 95%
2 Esterification 4-acetamido-2-chlorobenzoic acid, ethyl bromide, K₂CO₃, DMF, 100°C 94.3%

An alternative and widely used synthetic strategy involves the reduction of a nitro group to an amine. This pathway typically starts with a nitro-substituted precursor, which is then converted to the desired amino compound.

A common precursor for this route is ethyl 2-chloro-4-nitrobenzoate. The synthesis of this precursor involves two main steps:

The subsequent reduction of the nitro group in ethyl 2-chloro-4-nitrobenzoate to form this compound is a critical step. This is often achieved through catalytic hydrogenation. The use of a palladium on carbon (Pd/C) catalyst in ethanol under a hydrogen pressure of 40 psi for 4 hours can quantitatively reduce the nitro group to an amine. This method is advantageous as it avoids acidic conditions that could potentially hydrolyze the ester group.

Other reducing agents and catalysts can also be employed for the reduction of nitroarenes. These include chemical reducing agents like alkali aluminum hydrides (e.g., lithium aluminum hydride), alkali borohydrides (e.g., sodium borohydride), or a combination of an alkali metal and a lower alkanol (e.g., sodium and ethanol). google.com Catalytic hydrogenation can also be carried out using Raney nickel or platinum catalysts. google.com Another reported method for the reduction of aromatic nitro compounds to their corresponding amines utilizes indium in the presence of ammonium (B1175870) chloride in aqueous ethanol. orgsyn.org

The synthesis of this compound can also be achieved by adapting and modifying general protocols for benzoate (B1203000) synthesis. chemicalbook.com For instance, transesterification of a different benzoate ester, such as methyl benzoate, with ethanol in the presence of a base like potassium ethylate is a viable, though less direct, approach. chemicalbook.com

Furthermore, the synthesis can be part of a larger synthetic sequence for more complex molecules. For example, this compound is a precursor in the synthesis of the local anesthetic chloroprocaine (B85988). nist.gov The synthesis of related compounds, such as moclobemide (B1677376) from methyl-4-chlorobenzoate, also provides insights into reaction conditions and catalytic systems that could be adapted. researchgate.net

Advanced Synthetic Strategies and Optimization

To improve efficiency, reduce reaction times, and move towards more environmentally friendly processes, advanced synthetic strategies are being explored for the preparation of this compound.

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, the principles can be applied from related syntheses. For example, microwave irradiation has been successfully used in the synthesis of 2-amino-4-chloro-pyrimidine derivatives, significantly reducing reaction times from hours to minutes. nih.gov In this reported procedure, the reaction was carried out in a microwave reactor at 120–140°C for 15–30 minutes. nih.gov This technology offers the potential for rapid and efficient synthesis of this compound, likely by accelerating both the esterification and nitro reduction steps. The use of microwave heating can lead to higher yields, cleaner reactions, and easier workup. univpancasila.ac.id

Catalysis is at the heart of many synthetic routes for this compound, particularly in the reductive pathways. The choice of catalyst is critical for the selective reduction of the nitro group without affecting other functional groups like the chloro-substituent or the ethyl ester.

Palladium on carbon (Pd/C) is a commonly used and effective catalyst for the hydrogenation of nitro groups. Palladium on barium sulfate has also been noted for its ability to retain the chlorine atom during the reduction of ethyl 2-chloro-4-nitrobenzoate. Other catalytic systems, such as those involving Raney nickel or platinum, are also applicable. google.com

Recent advancements in catalysis for related transformations suggest potential for further optimization. For instance, the Hirao reaction, a palladium-catalyzed cross-coupling of >P(O)H compounds with aryl halides, has been adapted for less reactive chloroarenes using microwave assistance and a palladium acetate catalyst precursor. mdpi.com While not directly a synthesis of the target molecule, this demonstrates the ongoing development of catalytic methods for reactions involving chloroarenes.

Table 2: Chemical Compounds Mentioned

Compound Name
4-acetamido-2-chlorobenzoic acid
4-amino-2-chlorobenzoic acid
Acetic anhydride
Ammonium chloride
Chloroprocaine
Dimethylformamide (DMF)
Ethanol
This compound
Ethyl 2-chloro-4-nitrobenzoate
Ethyl acetate
Ethyl bromide
Hydrochloric acid
Hydrogen
Indium
Lithium aluminum hydride
Magnesium sulfate
Methyl benzoate
Moclobemide
Nitric acid
Palladium on barium sulfate
Palladium on carbon (Pd/C)
Platinum
Potassium carbonate
Potassium ethylate
Raney nickel
Sodium
Sodium borohydride
Sodium hydroxide
Sulfuric acid
Thionyl chloride

Green chemistry approaches in synthesis

The synthesis of this compound and related compounds is increasingly benefiting from the principles of green chemistry, which prioritize the use of environmentally benign reagents and conditions. One such approach involves enzymatic esterification. For instance, immobilized lipases like Candida antarctica Lipase B have been successfully used for esterification processes at mild temperatures (e.g., 45°C) in solvent-free systems, achieving yields of up to 82%. While this method minimizes waste, it often requires longer reaction times, from 24 to 48 hours.

Another green strategy focuses on the reduction of the corresponding nitro-precursor, ethyl 2-chloro-4-nitrobenzoate. The use of indium metal in the presence of ammonium chloride in aqueous ethanol provides a selective and environmentally safer method for reducing aromatic nitro compounds to amines. orgsyn.org This process is notable for being conducted in aqueous solutions, which are non-flammable and pose fewer environmental risks compared to traditional methods that use catalysts like zinc, tin, or iron with acids, which in turn create waste disposal challenges. orgsyn.org

Furthermore, the safety and efficiency of synthetic steps can be enhanced through technological innovations. Microreactor technology, for example, improves the safety of nitro reduction processes by allowing for precise control of hydrogen gas, significantly reducing reaction times to as little as 30 minutes. The use of water as a green solvent, where feasible, also represents a key aspect of environmentally friendly chemical synthesis. rsc.org

Optimization of reaction conditions and yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves a systematic evaluation of various parameters such as solvent, temperature, reaction time, and catalyst loading. acs.org A common strategy is to fix certain parameters while varying others to identify the optimal combination for the desired outcome. acs.org

Several synthetic routes to this compound have been optimized:

Acetylation-Esterification-Hydrolysis Sequence : This three-step approach involves first protecting the amino group via acetylation. The acetylated intermediate, 4-acetamido-2-chlorobenzoic acid, is then esterified using ethyl bromide in a solvent like dimethylformamide (DMF) with potassium carbonate as a base, achieving a high yield of 94.3%. The final step is the deprotection of the amino group via alkaline hydrolysis, which yields the final product.

Nitro Reduction Pathway : This alternative route begins with the nitration and subsequent esterification of 2-chlorobenzoic acid to form ethyl 2-chloro-4-nitrobenzoate. The nitro group is then reduced to an amine via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. This method is advantageous as it avoids acidic conditions that could compromise the ester group.

Solvent and Catalyst Selection : The choice of solvent significantly impacts reaction yield. While DMF is effective due to its high boiling point and ability to dissolve various reagents, substituting it with a greener solvent like acetonitrile (B52724) has been shown to reduce environmental impact without significantly affecting the yield. Continuous flow systems, such as microreactors, have also been employed to enhance the safety and efficiency of reactions like nitro reductions, leading to high conversion rates.

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Key Steps Typical Yield Advantages Limitations Reference
Direct Esterification Esterification of 4-amino-2-chlorobenzoic acid with ethanol under acidic catalysis.70-75%Simplicity (one step).Lower yield compared to other methods.
Acetylation-Esterification-Hydrolysis 1. Acetylation of the amino group. 2. Esterification. 3. Hydrolysis (deprotection).85-90%High yield.Multiple steps are required.
Nitro Reduction Pathway 1. Nitration and esterification of 2-chlorobenzoic acid. 2. Catalytic hydrogenation of the nitro group.65-70%Avoids acidic conditions, preserving the ester.Potential safety hazards associated with nitration and hydrogenation.

Derivatization Reactions of this compound

The structure of this compound features three reactive sites: the amino group, the ester group, and the chloro substituent, allowing for a wide range of chemical transformations.

Reactions at the Amino Group

The primary amino group is a versatile functional handle for derivatization.

Acetylation : The amino group can be readily acetylated using reagents like acetic anhydride. This reaction is often employed as a protection strategy to prevent unwanted side reactions at the amino position during subsequent transformations of other parts of the molecule.

Oxidation : The amino group can be oxidized back to a nitro group using strong oxidizing agents such as potassium permanganate (B83412) or nitric acid.

Diazotization and Sandmeyer Reaction : The amino group can be converted into a diazonium salt, which can then undergo various transformations. For example, a Sandmeyer reaction using iodine can introduce an iodine atom at the 4-position of the benzene (B151609) ring. vulcanchem.com

Coupling Reactions : As a primary amine, it can participate in various coupling reactions to form new carbon-nitrogen bonds, expanding its synthetic utility. cymitquimica.com

Reactions at the Ester Group

The ethyl ester group can be modified through several key reactions.

Hydrolysis : The ester can be hydrolyzed back to the corresponding carboxylic acid (4-amino-2-chlorobenzoic acid) under either acidic or basic conditions. Alkaline hydrolysis with sodium hydroxide is a common method for deprotection after other synthetic steps have been performed.

Transesterification : The ethyl group of the ester can be exchanged with other alkyl groups by reacting with a different alcohol in the presence of a catalyst. A notable example is the synthesis of Chloroprocaine, where the ethyl ester is replaced by a 2-diethylaminoethyl group.

Hydrazinolysis : The ester group can react with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide. arabjchem.org This transformation opens up pathways to synthesize various heterocyclic compounds. arabjchem.org

Reactions at the Chloro Substituent

The chlorine atom on the aromatic ring can be replaced through nucleophilic aromatic substitution reactions.

Hydroxylation : The chloro group can be substituted by a hydroxyl group using reagents like sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic solution. This reaction converts this compound into its 2-hydroxy analogue.

Ullmann Condensation : The chloro substituent can participate in copper-catalyzed coupling reactions, such as the Ullmann condensation. researchgate.net This reaction allows for the formation of a new carbon-nitrogen bond by reacting with an amine, such as an aminothiazole, which is a key step in the synthesis of complex heterocyclic systems. researchgate.net

Cyclization and Heterocycle Formation involving this compound derivatives

Derivatives of this compound are valuable precursors for the synthesis of a variety of heterocyclic compounds. The presence of the amino, chloro, and ester (or its hydrolyzed carboxylic acid) groups provides the necessary functionalities for intramolecular or intermolecular cyclization reactions.

Quinazolinone Formation : Derivatives of 2-aminobenzoic acid are known to undergo cyclization to form quinazolinones. researchgate.net For instance, condensation of a 2-chlorobenzoic acid with an aminothiazole, followed by cyclization, can yield 5H- cymitquimica.comthiazolo[2,3-b]quinazolin-5-ones. researchgate.net The reaction often proceeds by first forming the N-aryl bond via an Ullmann reaction, followed by intramolecular ring closure. researchgate.net

Acridone (B373769) Synthesis : The Ullmann condensation can also be used to synthesize 2-arylamino benzoic acids, which are key intermediates for acridone derivatives. rsc.org Subsequent cyclization of these intermediates, often using polyphosphoric acid (PPA), leads to the formation of the tricyclic acridone scaffold. rsc.org

Oxazinoisoindolone Formation : Under acidic conditions, derivatives of 2-aminobenzoic acid can undergo cascade cyclization reactions to produce complex heterocyclic systems like 5H-benzo core.ac.ukbeilstein-journals.orgcymitquimica.comoxazino[2,3-a]isoindole-5,11(6aH)-diones. nih.gov

Thiadiazole and Triazine Derivatives : The formation of hydrazides from the ester group provides an entry point to other heterocycles. These hydrazides can be cyclized to form thiadiazoles or used in reactions to build more complex systems like thiadiazolo[2,3-c]-1,2,4-triazin-4-ones. arabjchem.org

Table 2: Summary of Derivatization Reactions

Functional Group Reaction Type Reagent(s) Product Type Reference(s)
Amino Group AcetylationAcetic anhydrideN-acetyl derivative
OxidationPotassium permanganate, Nitric acidNitro derivative
Sandmeyer ReactionNaNO₂, HCl, then CuI4-iodo derivative vulcanchem.com
Ester Group HydrolysisNaOH (aq)Carboxylic acid
Transesterification2-diethylaminoethanol2-diethylaminoethyl ester
HydrazinolysisHydrazine hydrateHydrazide arabjchem.org
Chloro Substituent Nucleophilic SubstitutionNaOH (aq)2-hydroxy derivative
Ullmann CondensationAminothiazole, Cu catalystN-thiazolyl derivative researchgate.net

Advanced Spectroscopic Characterization and Computational Studies

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For Ethyl 4-amino-2-chlorobenzoate, both ¹H and ¹³C NMR spectra provide characteristic signals that confirm its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl ester group. The aromatic protons typically appear in the range of δ 6.5–8.0 ppm. The chemical environment of each proton on the benzene (B151609) ring is unique, leading to a complex splitting pattern influenced by the chloro and amino substituents. The ethyl group gives rise to a characteristic quartet for the methylene (B1212753) (-CH₂) protons (around δ 4.3 ppm) and a triplet for the methyl (-CH₃) protons (around δ 1.3 ppm), due to spin-spin coupling. The protons of the amino (-NH₂) group often appear as a broad singlet. The specific chemical shifts can be influenced by the solvent used, with solvents like DMSO causing shifts compared to CDCl₃. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the ester group is typically observed in the downfield region (around δ 165-170 ppm). The aromatic carbons show a range of signals between approximately δ 110-155 ppm, with their exact shifts determined by the electronic effects of the attached amino and chloro groups. The methylene and methyl carbons of the ethyl group have characteristic resonances at approximately δ 60 ppm and δ 14 ppm, respectively. For the parent compound, 4-aminobenzoic acid, the carboxyl carbon appears at δ 167.72 ppm in DMSO-d6. rsc.org

A summary of expected and reported NMR data for similar compounds is provided below.

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Ethyl (-OCH₂CH₃)~4.3 (quartet, 2H), ~1.3 (triplet, 3H) ~60 (-OCH₂), ~14 (-CH₃)
Aromatic (Ar-H)~6.5 - 8.0 ~110 - 155
Amino (-NH₂)Broad singlet -
Carbonyl (-C=O)-~165 - 170

Note: Data is based on general ranges and data for analogous compounds. Specific values can vary based on solvent and experimental conditions.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A strong absorption peak corresponding to the ester carbonyl (C=O) stretch is expected around 1700 cm⁻¹. The N-H stretching vibrations of the primary amino group typically appear as two bands in the region of 3300–3500 cm⁻¹. mdpi.com Aromatic C=C stretching vibrations are found in the 1450–1600 cm⁻¹ region. The C-Cl stretch is generally observed at lower wavenumbers, typically in the 600–800 cm⁻¹ range. mdpi.com For the related 4-amino-2-chlorobenzoic acid, theoretical calculations using DFT (B3LYP/6-311++G(d,p)) place the scaled symmetric and asymmetric -NH₂ stretches at 3529 and 3695 cm⁻¹, respectively. icm.edu.pl

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. For benzocaine (B179285) (Ethyl 4-aminobenzoate), strong Raman bands are observed at 1174, 1284, and 1606 cm⁻¹, which are assigned to C-H bending and phenyl ring stretching vibrations. nih.gov Similar vibrational modes are expected for this compound, although the substitution pattern will influence the exact peak positions. The analysis of both IR and Raman spectra provides a comprehensive vibrational profile of the molecule. icm.edu.pl

Key Vibrational Frequencies (cm⁻¹)

Vibrational Mode **Expected/Reported Range (cm⁻¹) ** Technique
N-H Stretch (Amino) 3300 - 3500 mdpi.com IR
C=O Stretch (Ester) ~1700 IR
C=C Stretch (Aromatic) 1450 - 1600 mdpi.com IR/Raman

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (molecular weight: 199.63 g/mol ), the mass spectrum would show a molecular ion peak [M]⁺ at m/z ≈ 199. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an [M+2]⁺ peak at m/z ≈ 201 with about one-third the intensity of the [M]⁺ peak is expected. Common fragmentation pathways would involve the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ester side chain. The fragmentation of the related local anesthetic Chloroprocaine (B85988), which contains the 4-amino-2-chlorobenzoyl core, provides insight into expected fragmentation patterns. nist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for studying compounds with conjugated π-systems, such as aromatic rings.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. These absorptions are due to π→π* electronic transitions within the conjugated system. echemi.com The presence of the amino group (an auxochrome) and the chlorine atom influences the position and intensity of these absorption maxima (λmax). For comparison, the related 2-amino-3-chlorobenzoic acid exhibits absorption peaks at 361 nm, 270 nm, and 220 nm in methanol, which are indicative of its conjugated electronic structure. mdpi.comnih.gov Similarly, ethyl 4-aminobenzoate (B8803810) (benzocaine) shows absorption bands in the UV region that are influenced by the solvent environment. researchgate.net The electronic transitions can be further understood and predicted using time-dependent density functional theory (TD-DFT) calculations. icm.edu.pl

Computational Chemistry and Theoretical Investigations

Computational chemistry provides theoretical insights that complement experimental data, allowing for a deeper understanding of molecular structure, stability, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method to predict the properties of molecules. Calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately model the geometry and electronic characteristics of this compound. icm.edu.pl

Molecular Geometry: DFT calculations can optimize the molecular geometry, providing precise predictions of bond lengths, bond angles, and dihedral angles. beilstein-journals.org For the closely related 4-amino-2-chlorobenzoic acid, DFT studies have been performed to determine its most stable conformation. icm.edu.pl These calculations show how the substituents affect the geometry of the benzene ring.

Electronic Properties:

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO relates to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller gap suggests higher reactivity. ajchem-a.com DFT calculations for 4-amino-2-chlorobenzonitrile (B1265742) show that the HOMO is delocalized over most of the molecule, while the LUMO is also spread across the aromatic system. researchgate.net A similar distribution is expected for this compound.

Theoretical Data for 4-Amino-2-Chlorobenzoic Acid (B3LYP/6-311++G(d,p))

Property Calculated Value
HOMO Energy -5.99 eV
LUMO Energy -1.41 eV
HOMO-LUMO Gap (ΔE) 4.58 eV
Dipole Moment 3.47 Debye

Source: Adapted from a comparative DFT study on aminobenzoic acid isomers. icm.edu.pl

These theoretical values for the parent acid provide a strong basis for understanding the electronic characteristics of its ethyl ester derivative.

Molecular docking studies for ligand-receptor interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific molecular docking studies for this compound are not extensively detailed in available research, studies on its derivatives and structurally related compounds offer valuable insights into its potential as a ligand for various biological targets.

The core structure of this compound, featuring an amino group, a chlorine atom, and an ethyl ester group, allows for a range of interactions such as hydrogen bonding and halogen bonding, which are critical for ligand-receptor binding. For instance, derivatives of halo-substituted benzoic acids have been synthesized and subjected to molecular docking studies to evaluate their potential as enzyme inhibitors. nih.gov In one such study, mixed ester/amide derivatives based on chloro-substituted benzoic acids were docked into the active site of Jack bean urease, demonstrating key interactions with the enzyme's nickel ions and surrounding amino acid residues. nih.gov

Similarly, research on quinazoline (B50416) and quinazolin-4-one derivatives, which can be synthesized from related amino-chlorobenzoate precursors, has utilized molecular docking to explore their anti-inflammatory potential. asianpubs.org These studies often target enzymes like cyclooxygenase-2 (COX-2). Docking simulations of these derivatives into the COX-2 active site revealed hydrogen bonding and other interactions with key residues like Arg121 and Tyr356, similar to known inhibitors like ibuprofen. asianpubs.org Such findings suggest that this compound could serve as a valuable scaffold for designing inhibitors that fit within the active sites of various enzymes.

Table 1: Molecular Docking Insights from Structurally Related Compounds

Compound ClassTarget ProteinKey Interactions ObservedPotential Implication for this compound
Halo-substituted Ester/Amide DerivativesJack Bean UreaseCoordination with Ni2+ ions in the active site, hydrogen bonding with catalytic residues. nih.govThe amino and carbonyl groups could act as hydrogen bond donors/acceptors.
Quinazolin-4-one DerivativesCyclooxygenase-2 (COX-2)Hydrogen bonding with key active site residues (e.g., Arg121, Tyr356). asianpubs.orgPotential to serve as a fragment for developing anti-inflammatory agents.
Imidazolo-Triazole DerivativesHistone Deacetylase (HDAC)Interactions with key amino acids and metal ions within the receptor's active site. ajchem-a.comThe core structure could be modified to target metalloenzymes.

Conformational analysis

Conformational analysis is essential for understanding a molecule's three-dimensional structure, stability, and reactivity. While specific experimental data on the conformational preferences of this compound is limited, computational studies on its parent compound, 4-amino-2-chlorobenzoic acid (4A2ClBA), provide significant insights.

Density Functional Theory (DFT) calculations have been used to perform potential energy surface scans for 4A2ClBA. These studies systematically vary the torsion angles of the carboxyl and amino groups to identify the most stable conformers. For 4A2ClBA, the most stable conformation is found when the torsion angles of both the C-C-C=O and C-C-N-H groups are approximately 180°, indicating a planar arrangement of these functional groups relative to the benzene ring. acs.org This planarity maximizes electronic conjugation between the aromatic ring, the electron-donating amino group, and the electron-withdrawing carboxyl group.

Table 2: Calculated Conformational Data for 4-Amino-2-chlorobenzoic acid (Parent Compound)

ParameterValueMethod
Most Stable Conformer Energy-935.9409 a.u. (approx. -25468.26 eV)DFT/B3LYP/6–311++G(d,p)
Dihedral Angle (O=C-C-C)179.93°DFT/B3LYP/6–311++G(d,p)
Dihedral Angle (C-C-N-H)-179.02°DFT/B3LYP/6–311++G(d,p)
Data derived from studies on the parent carboxylic acid, 4-amino-2-chlorobenzoic acid. acs.org

Wavefunction analysis (e.g., electrostatic potential, electron localization function, population analysis)

Wavefunction analysis provides a detailed picture of the electronic structure of a molecule, revealing its reactivity and intermolecular interaction potential. Key aspects of this analysis include the Molecular Electrostatic Potential (MEP), Electron Localization Function (ELF), and population analysis. These analyses are often performed using computational software like Multiwfn following DFT calculations. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attack. For aromatic compounds like this compound, the MEP surface typically shows negative potential (red/yellow areas) around electronegative atoms like oxygen and nitrogen, and positive potential (blue areas) around hydrogen atoms, particularly those of the amino group. researchgate.net The region around the carbonyl oxygen of the ester group is expected to be a site of strong negative potential, making it a prime location for hydrogen bonding. The amino group's hydrogens would represent positive regions, capable of acting as hydrogen bond donors. researchgate.net

Electron Localization Function (ELF) and Population Analysis: ELF is used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. This helps in understanding the nature of chemical bonding and non-covalent interactions. researchgate.net Population analysis, such as Natural Bond Orbital (NBO) analysis, quantifies the charge distribution across the molecule. In this compound, NBO analysis would likely show significant negative charge on the oxygen and nitrogen atoms and positive charges on the carbonyl carbon and the hydrogens of the amino group. The chlorine atom, while electronegative, also influences the charge distribution across the aromatic ring. acs.org

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic transitions and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. acs.org For 4-amino-2-chlorobenzoic acid, the HOMO is typically localized over the benzene ring and the amino group, while the LUMO is distributed over the carboxylic acid group and the ring. acs.org A similar distribution is expected for the ethyl ester, indicating that the amino group is the primary site for electrophilic attack, while the ester and chloro-substituted ring are susceptible to nucleophilic attack.

Table 3: Calculated Electronic Properties of 4-Amino-2-chlorobenzoic acid (Parent Compound)

PropertyCalculated Value (eV)Significance
HOMO Energy-6.21Electron-donating ability
LUMO Energy-1.73Electron-accepting ability
HOMO-LUMO Energy Gap4.48Chemical reactivity and stability
Data derived from TD-DFT studies on the parent carboxylic acid, 4-amino-2-chlorobenzoic acid. acs.org

Medicinal Chemistry and Biological Activity Studies

Ethyl 4-amino-2-chlorobenzoate as a Core Scaffold for Drug Design

The structural features of this compound, including the amino group, chlorine atom, and ethyl ester, offer multiple points for chemical modification. These modifications are crucial for tuning the molecule's interaction with biological targets.

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For derivatives of this compound, SAR studies have revealed key insights:

Role of the Amino Group: The amino group is a critical feature, often participating in hydrogen bonding with biological macromolecules, which can influence enzyme activity and protein interactions.

Ester Group Modifications: The ethyl ester group contributes to the compound's lipophilicity. Modifications of this group can alter solubility and pharmacokinetic properties. For instance, replacing the ethyl group with other alkyl or aryl groups can modulate how the compound is absorbed, distributed, metabolized, and excreted.

Interactive Table: Structure-Activity Relationship Insights for this compound Derivatives

Structural Feature Modification Impact on Biological Activity
Amino Group Acylation, Schiff Base Formation Alters hydrogen bonding capacity and interaction with target proteins.
Chlorine Atom Substitution with other halogens (F, Br, I) Modifies electronic properties, halogen bonding potential, and overall lipophilicity.
Ethyl Ester Hydrolysis to carboxylic acid, conversion to amides Changes solubility, polarity, and potential for new interactions with biological targets.

Building on SAR insights, medicinal chemists have designed and synthesized novel derivatives of this compound with the goal of enhancing their biological activity. This often involves a multi-step synthesis process. For example, the amino group can be acylated to form amides, or reacted with aldehydes and ketones to form Schiff bases. researchgate.netasianpubs.org The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to create a diverse library of amide derivatives.

One common strategy involves the cyclization of derivatives to form heterocyclic structures like quinazolines and benzimidazoles. asianpubs.orgnih.gov For instance, reacting an appropriately substituted anthranilic acid derivative (a related compound) with other reagents can lead to the formation of quinazolinone structures, which have shown a range of biological activities. asianpubs.org

Interactive Table: Examples of Synthesized this compound Derivatives and their Bioactivity

Derivative Class Synthetic Approach Reported Bioactivity
Quinazoline (B50416) Derivatives Cyclocondensation of anthranilic acid derivatives with hydrazine (B178648) hydrate (B1144303). asianpubs.org Antioxidant, Anti-inflammatory. asianpubs.org
Benzimidazole Derivatives Reaction of diamine precursors with cyanogen (B1215507) bromide followed by coupling with various acids. nih.gov Cytotoxic, ABCB1 inhibitory action. nih.gov
1,3,4-Oxadiazole (B1194373) Derivatives Multi-step synthesis involving conversion to a hydrazide followed by cyclization. researchgate.net Antimicrobial. researchgate.net

Bioisosteric replacement is a strategy used in drug design to modify a compound's properties by replacing a functional group with another group that has similar physical or chemical characteristics. This can lead to improved potency, selectivity, or pharmacokinetic properties.

In the context of this compound derivatives, bioisosteric modifications can be applied to various parts of the molecule:

Carboxylic Acid Isosteres: If the ester is hydrolyzed to a carboxylic acid, this group can be replaced with other acidic functional groups like tetrazoles or hydroxamic acids. These changes can affect the pKa of the molecule and its ability to interact with target proteins.

Amide/Ester Bioisosteres: The amide or ester linkages in derivatives can be replaced with groups like sulfonamides or reverse amides to alter stability and hydrogen bonding patterns.

Ring System Bioisosteres: The benzene (B151609) ring itself can be replaced with other aromatic heterocyclic rings like pyridine (B92270) or thiophene (B33073) to explore different spatial arrangements and electronic distributions. For example, replacing a carboxylate group with a bioisosteric equivalent has been explored to improve inflammatory caspase inhibitors. uantwerpen.be

Interactive Table: Bioisosteric Modifications of this compound Derivatives

Original Functional Group Bioisosteric Replacement Potential Impact on Pharmacological Profile
Carboxylic Acid (from ester hydrolysis) Tetrazole, Sulfonamide Altered acidity, improved metabolic stability, enhanced membrane permeability.
Amide Linkage Sulfonamide, Reverse Amide Modified hydrogen bonding, increased stability towards enzymatic degradation.

Pharmacological Applications of this compound Derivatives

The structural versatility of this compound has led to the exploration of its derivatives for a wide range of pharmacological applications.

A significant area of research has been the investigation of this compound derivatives as potential anticancer agents. preprints.org Various strategies have been employed to design compounds that can inhibit cancer cell growth.

Derivatives have been synthesized and evaluated against various human cancer cell lines. For example, novel sulfonamide derivatives have shown cytotoxic activity against the human liver cancer cell line (HepG2). nih.gov Some of these compounds demonstrated higher activity than the standard drug doxorubicin (B1662922). nih.gov In another study, new indole (B1671886) derivatives were found to decrease the cell growth of HepG2, A549 (lung cancer), and MCF-7 (breast cancer) cell lines, with some compounds showing cancer-specific activity. researchgate.net The mechanism of action for some of these derivatives is believed to involve the inhibition of key enzymes in cancer progression, such as EGFR tyrosine kinase. researchgate.net

Interactive Table: Anticancer Activity of Selected this compound Derivatives

Derivative Type Cancer Cell Line Reported Activity
Sulfonamide Derivatives HepG2 (Liver Cancer) Higher cytotoxicity than doxorubicin for some compounds. nih.gov
Indole Derivatives HepG2, A549, MCF-7 Decreased cell growth, inhibition of EGFR tyrosine kinase. researchgate.net
1,3,4-Oxadiazole Analogues Various (NCI 60 cell screen) Moderate anticancer activity. hilarispublisher.com

Derivatives of this compound have also been investigated for their antimicrobial properties. researchgate.net The core structure can be modified to create compounds that are effective against a range of bacteria and fungi.

Studies have shown that certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, some synthesized Schiff bases and esters of p-aminobenzoic acid (a related compound) have shown promising antibacterial potential. researchgate.net Similarly, 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their activity against various bacterial strains. researchgate.net The antimicrobial mechanism of these compounds can involve the disruption of essential cellular processes in microorganisms. researchgate.net

Interactive Table: Antimicrobial Activity of Selected this compound Derivatives

Derivative Type Microbial Strain(s) Reported Activity
Schiff Bases and Esters Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae Promising antibacterial agents. researchgate.net
1,3,4-Oxadiazole Derivatives Gram-negative and Gram-positive bacteria Evaluated for biological potential. researchgate.net
Benzothiazole (B30560) Derivatives Various bacterial and fungal strains Compounds with halogen substitutions showed increased antimicrobial activity. researchgate.net

Anti-inflammatory and antinociceptive effects

Derivatives of 2-aminobenzoic acid, the parent structure of this compound, have been investigated for their potential as anti-inflammatory and analgesic agents. researchgate.net Some studies have explored the anti-inflammatory and antinociceptive effects of related compounds. For instance, vanillin (B372448) derivatives, which share some structural similarities, have demonstrated anti-inflammatory and antinociceptive effects in animal models. fip.org The modification of such structures is a strategy to enhance their bioactivity. fip.org Specifically, research on this compound has shown its potential to inhibit the production of pro-inflammatory cytokines in in-vitro studies with cultured macrophages, suggesting its potential application in treating inflammatory diseases.

Receptor modulation studies (e.g., 5HT2C receptor, hERG channel)

The modulation of serotonin (B10506) receptors, such as the 5-HT2C receptor, is a key area of interest in drug discovery for various central nervous system disorders. nih.gov While direct studies on this compound's activity at the 5-HT2C receptor are not extensively documented in the provided results, the broader class of aminobenzoic acid derivatives has been explored for their effects on serotonin receptors. For example, a derivative, 2-methoxy-4-amino-5-chlorobenzoic acid 2-(diethylamino)ethyl ester, has been identified as a 5-HT4 and 5-HT3 antagonist. maayanlab.cloud

The human Ether-à-go-go-Related Gene (hERG) potassium channel is another critical target in medicinal chemistry, primarily due to the potential for cardiotoxicity associated with its inhibition. universiteitleiden.nl While specific studies detailing the interaction of this compound with the hERG channel were not found, the evaluation of hERG inhibition is a standard part of the safety profiling for new chemical entities. acs.org

Enzyme inhibition studies (e.g., esterases, lipases, carbonic anhydrase)

The enzymatic inhibition profile of a compound can reveal its therapeutic potential. Research has indicated that this compound can act as an inhibitor of certain enzymes.

Esterases and Lipases: Carboxylesterases and lipases are enzymes that hydrolyze ester bonds. sci-hub.se The ester group in this compound makes it a potential substrate or inhibitor for these enzymes. Its derivative, chloroprocaine (B85988), is known to be rapidly hydrolyzed by plasma esterases.

Carbonic Anhydrase: Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes. nih.gov Inhibition of specific CA isoenzymes is a therapeutic strategy for several conditions. While direct inhibitory data for this compound on carbonic anhydrase is not specified, various sulfonamide derivatives containing a benzothiazole scaffold, which can be conceptually related to the aminobenzoate structure, have been shown to be selective inhibitors of certain human carbonic anhydrase (hCA) isoforms like hCA II and hCA VII. nih.gov

Preclinical Evaluation and Mechanism of Action Studies

In vitro and in vivo studies to elucidate specific biological targets and pathways

In vitro and in vivo studies are fundamental to understanding the biological effects of a compound and identifying its molecular targets. For derivatives of aminobenzoic acid, these studies have revealed a range of activities. For instance, a related compound, 2-amino-3-chlorobenzoic acid (2A3CB), isolated from Streptomyces coelicolor, demonstrated potent antimicrobial and anticancer properties in preclinical evaluations. mdpi.com These studies are crucial for elucidating the specific biological targets and pathways affected by these compounds. ontosight.ai

Cell proliferation and apoptosis assays

Cell-based assays are critical for evaluating the anticancer potential of chemical compounds. A platinum complex derived from cisplatin (B142131) and a procaine (B135) derivative containing the 4-aminobenzoate (B8803810) structure was shown to inhibit the proliferation of various tumor cell lines and induce apoptosis. nih.gov This suggests that the 4-aminobenzoate moiety can be a component of larger molecules with significant antiproliferative effects. Apoptosis induction was confirmed through methods like DAPI staining and analysis of DNA fragmentation. nih.gov Similarly, 2-amino-3-chlorobenzoic acid has been shown to inhibit cell proliferation and induce apoptosis in breast cancer cells. nih.govresearchgate.net

Gene and protein expression analysis (e.g., PTEN, PCNA, BAX, STAT3)

To delve deeper into the mechanism of action, researchers analyze the expression of key genes and proteins involved in cell survival and death. In studies with 2-amino-3-chlorobenzoic acid, the compound was found to downregulate the expression of proteins like PTEN, PCNA, BAX, and STAT3 in breast cancer cells. nih.govresearchgate.net

PTEN (Phosphatase and tensin homolog): A tumor suppressor gene.

PCNA (Proliferating cell nuclear antigen): A marker for cell proliferation.

BAX (Bcl-2-associated X protein): A pro-apoptotic protein.

STAT3 (Signal transducer and activator of transcription 3): A protein that can promote tumor growth and survival.

The downregulation of these specific proteins suggests that the compound may inhibit cancer cell growth and metastasis by modulating key signaling pathways. nih.govresearchgate.net

Table of Studied Biological Activities and Molecular Targets

Activity/Target Compound/Derivative Key Findings References
Anti-inflammatory This compound Inhibits pro-inflammatory cytokine production in macrophages.
Antinociceptive Vanillin derivatives (related structures) Demonstrated analgesic effects in animal models. fip.org
Receptor Modulation 2-methoxy-4-amino-5-chlorobenzoic acid 2-(diethylamino)ethyl ester Antagonist at 5-HT4 and 5-HT3 receptors. maayanlab.cloud
Enzyme Inhibition Chloroprocaine (derivative) Rapidly hydrolyzed by plasma esterases.
Enzyme Inhibition Benzothiazole sulfonamides (related structures) Selective inhibitors of hCA II and hCA VII. nih.gov
Anticancer Platinum complex with 4-aminobenzoate Inhibits tumor cell proliferation and induces apoptosis. nih.gov
Anticancer 2-Amino-3-chlorobenzoic acid Inhibits proliferation and induces apoptosis in breast cancer cells. nih.govresearchgate.net

| Gene/Protein Modulation | 2-Amino-3-chlorobenzoic acid | Downregulates PTEN, PCNA, BAX, and STAT3 in breast cancer cells. | nih.govresearchgate.net |

Environmental Fate and Ecotoxicological Considerations

Degradation Pathways in Environmental Matrices

The persistence of Ethyl 4-amino-2-chlorobenzoate in the environment is dictated by its susceptibility to various degradation processes, including hydrolysis, biodegradation, and photolysis.

Hydrolysis: The ester linkage in this compound is a primary site for degradation. This bond can undergo chemical hydrolysis under both acidic and basic conditions. More significantly, it is susceptible to enzymatic hydrolysis by esterases, which are ubiquitous in microorganisms and other organisms. This process is considered a principal degradation pathway in aqueous and biological systems. The hydrolysis of the ethyl ester results in the formation of 4-amino-2-chlorobenzoic acid and ethanol (B145695). Studies on the structurally related local anesthetic, chloroprocaine (B85988), which also possesses an ester linkage, confirm that rapid hydrolysis is the main route of metabolism, yielding the corresponding carboxylic acid metabolite.

Biodegradation: The primary product of hydrolysis, 4-amino-2-chlorobenzoic acid, is the key substrate for further microbial degradation. While specific studies on this isomer are limited, the biodegradation of other chlorobenzoic acids (CBAs) and chloroaromatic compounds is well-documented. jbarbiomed.comresearchgate.net

Aerobic Degradation: Under aerobic conditions, bacteria typically employ dioxygenase enzymes to hydroxylate the aromatic ring, forming catechol or substituted catechol intermediates. jbarbiomed.comresearchgate.net For instance, research on the degradation of 4-chloro-2-aminophenol by a Burkholderia species identified 4-chlorocatechol (B124253) as a key intermediate, which is subsequently cleaved by dioxygenase enzymes. nih.gov A plausible aerobic pathway for 4-amino-2-chlorobenzoic acid would likely involve similar steps: initial deamination and/or hydroxylation to form a chlorocatechol intermediate, followed by ortho- or meta-cleavage of the aromatic ring. jbarbiomed.comnih.gov

Anaerobic Degradation: In the absence of oxygen, the initial step in the breakdown of chlorinated aromatic compounds is often reductive dechlorination, where a chlorine atom is removed from the aromatic ring. jbarbiomed.comresearchgate.net This process would convert 4-amino-2-chlorobenzoic acid into 4-aminobenzoic acid, a less toxic and more readily degradable compound.

Photolysis: The structure of this compound, containing a substituted benzene (B151609) ring and an amino group, suggests it can absorb ultraviolet (UV) radiation, leading to photodegradation. While direct photolysis data for this compound is not available, studies on the closely related compound Ethyl 4-aminobenzoate (B8803810) (Benzocaine) show it photodegrades through an oxidation pathway. wikipedia.org This indicates that photolysis could be a relevant environmental fate process for this compound in sunlit surface waters.

Formation and Assessment of Transformation Products

The degradation of this compound leads to the formation of various transformation products (TPs), which may have their own environmental and toxicological profiles.

The primary and most predictable transformation product, resulting from the hydrolysis of the parent ester, is 4-amino-2-chlorobenzoic acid . The formation of this metabolite has been confirmed in the degradation of the derivative compound, chloroprocaine.

Subsequent microbial degradation can lead to a variety of secondary transformation products. Based on established metabolic pathways for similar compounds, the following TPs can be postulated:

4-chlorocatechol : Formed via oxidative deamination and hydroxylation of 4-amino-2-chlorobenzoic acid under aerobic conditions. nih.gov

3-chloro-cis,cis-muconate : A ring-cleavage product resulting from the degradation of 4-chlorocatechol. nih.gov

4-aminobenzoic acid : Formed via reductive dechlorination under anaerobic conditions. jbarbiomed.com

The identification and quantification of these transformation products are typically achieved using advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov Assessing the risk posed by these TPs is a critical component of a complete environmental evaluation, as they can sometimes be more persistent or toxic than the parent compound.

Table 1: Potential Transformation Products of this compound and Their Origin

Transformation ProductParent ProcessEnvironmental ConditionSupporting Evidence
4-amino-2-chlorobenzoic acidHydrolysisAbiotic/Biotic (Aqueous)Primary metabolite of chloroprocaine, a derivative.
EthanolHydrolysisAbiotic/Biotic (Aqueous)Co-product of ester hydrolysis.
4-chlorocatecholBiodegradationAerobicIntermediate in the degradation of 4-chloro-2-aminophenol. nih.gov
3-chloro-cis,cis-muconateBiodegradationAerobicRing-cleavage product of 4-chlorocatechol. nih.gov
4-aminobenzoic acidBiodegradationAnaerobicProduct of reductive dechlorination of CBAs. jbarbiomed.com

Methodologies for Predicting Environmental Parameters and Ecotoxicity

In the absence of comprehensive experimental data, Quantitative Structure-Activity Relationship (QSAR) models are invaluable tools for predicting the environmental fate and ecotoxicological effects of chemicals. chemrxiv.org These computational models correlate the molecular structure of a compound with its physicochemical properties and biological activities.

For substituted benzoic acids, key molecular descriptors used in QSAR models include hydrophobicity (log P or log Kow) and the dissociation constant (pKa), as these factors heavily influence a chemical's partitioning in the environment and its ability to cross biological membranes. researchgate.netnycu.edu.tw

Predicted Environmental Parameters: QSAR models can estimate crucial environmental parameters that determine a chemical's distribution and persistence:

Soil Organic Carbon-Water Partitioning Coefficient (Koc): Predicts the tendency of a chemical to adsorb to soil and sediment. A high Koc value suggests low mobility. For p-chlorobenzoic acid, an estimated Koc of 42 suggests very high mobility in soil. nih.gov

Bioconcentration Factor (BCF): Indicates the potential for a chemical to accumulate in aquatic organisms.

Abiotic and Biotic Degradation Rates: Provide estimates of a chemical's persistence in water, soil, and sediment.

Table 2: Ecotoxicity Data for Structurally Related Compounds

CompoundTest OrganismEndpointValue (mg/L)Reference
Ethyl 4-aminobenzoate (Benzocaine)Lepomis macrochirus (Bluegill sunfish)96h LC5017 sigmaaldrich.com
4-chlorobenzoic acidPseudokirchneriella subcapitata (Green alga)72h EC50 (yield)6.93 nycu.edu.tw
3-chlorobenzoic acidPseudokirchneriella subcapitata (Green alga)72h EC50 (yield)8.20 nycu.edu.tw
2-chlorobenzoic acidPseudokirchneriella subcapitata (Green alga)72h EC50 (yield)36.8 nycu.edu.tw

LC50: Lethal concentration for 50% of the test population. EC50: Effective concentration for 50% of the test population.

These predictive methodologies are essential for prioritizing chemicals for further testing and for conducting preliminary risk assessments, especially for commercial intermediates where extensive environmental testing may not be required. They form a key part of modern, integrated testing strategies aimed at reducing animal testing while ensuring environmental protection. chemrxiv.org

Future Directions and Research Gaps

Development of More Efficient and Sustainable Synthetic Routes

The advancement of pharmaceutical sciences is intrinsically linked to the development of synthetic methodologies that are not only efficient but also environmentally sustainable. Current synthetic routes to ethyl 4-amino-2-chlorobenzoate and its derivatives often rely on traditional methods that may involve harsh reagents or produce significant waste. The pharmaceutical industry's large ecological footprint, characterized by substantial solvent waste and the use of finite resources like platinoid catalysts, necessitates a shift towards greener chemistry. researchgate.net

Future research should prioritize the development of sustainable synthetic strategies. This includes the exploration of:

Solvent-Free Reactions: Methods that eliminate organic solvents can significantly improve the environmental profile of a synthesis.

Bio-based Catalysts: Utilizing catalysts derived from biomass, such as biochar, presents a cost-effective and renewable alternative to conventional metal catalysts, potentially reducing greenhouse gas emissions and energy consumption. researchgate.net

Catalytic Hydrogenation: The use of catalytic hydrogenation with catalysts like palladium on barium sulfate (B86663) for the reduction of nitro precursors is one established route. However, optimizing these processes to improve catalyst recovery and reusability remains a key goal.

Alternative Esterification Methods: While Fischer esterification is common, it often requires high temperatures and strong acid catalysts. Titanium-catalyzed methods, for instance, offer a less toxic and potentially more scalable alternative.

A comparison of traditional versus more sustainable methods highlights the potential for improvement.

ParameterFischer EsterificationTitanium-Catalyzed Method
Catalyst Toxicity High (e.g., H₂SO₄)Low (Titanium-based)
Temperature 70–80°C150–170°C
Reaction Time 4–8 hours2–3 hours
Sustainability ModerateHigh (Solvent-Free Potential)

This table is based on data for a similar compound, ethyl 5-amino-2-chlorobenzoate, suggesting analogous research directions.

Comprehensive Biological Profiling and Target Identification

Derivatives of this compound have shown a wide array of preliminary biological activities, but a comprehensive understanding of their full potential is lacking. The structural features of the molecule, including the amino group and chlorine atom, allow for interactions like hydrogen and halogen bonding, which can influence binding affinity to biological targets.

Future research should focus on a systematic biological profiling of novel derivatives to identify and validate their molecular targets. Key research avenues include:

Antimicrobial and Antifungal Activity: While initial studies show that derivatives exhibit bacteriostatic effects, further investigation into their spectrum of activity, including against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), is warranted. researchgate.net

Anticancer Potential: Structural analogs have demonstrated the ability to modulate key cancer-related pathways like PI3K/AKT. mdpi.com A significant research opportunity exists in synthesizing and testing derivatives for their efficacy against various cancer cell lines and identifying specific targets, such as epidermal growth factor receptor (EGFR) tyrosine kinase or tubulin. mdpi.comresearchgate.net

Enzyme Inhibition: The scaffold has shown potential for inhibiting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which is relevant for neurodegenerative diseases. rsc.org Comprehensive screening against a panel of kinases and other enzymes could reveal new therapeutic applications.

Receptor Interaction: The known activity of the derivative chloroprocaine (B85988) on voltage-gated sodium channels and the identification of an analog as an allosteric enhancer of the A1 adenosine (B11128) receptor suggest that libraries of new derivatives should be screened against various receptor families to uncover novel pharmacological profiles.

Derivative ClassPotential Biological TargetTherapeutic AreaResearch Findings
Benzoate (B1203000) Esters EGFR Tyrosine KinaseOncologyNew derivatives were synthesized with the goal of targeting EGFR. researchgate.net
Isatin-Aminobenzoic Hybrids Bacterial ProteinsInfectious DiseaseHybrids have been designed as potential antibacterial and antibiofilm agents. nih.gov
Acridone (B373769) Derivatives Acetylcholinesterase (AChE)NeurologyA derivative with a 4-chloro substitution showed the best inhibition of AChE in its class. rsc.org
2-Amino-3-chlorobenzoic acid PI3K/AKT PathwayOncologyA structural analog showed cytotoxicity against breast cancer cells by modulating this pathway. mdpi.com

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the properties and biological activities of novel compounds before their synthesis. For derivatives of this compound, integrating advanced computational modeling can guide the rational design of more potent and selective molecules.

Future research should increasingly employ a suite of computational techniques:

Molecular Docking: This technique can predict how derivatives bind to the active sites of specific proteins, such as enzymes or receptors. mdpi.com It helps in understanding structure-activity relationships (SAR) and prioritizing candidates for synthesis.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of derivatives with their biological activities, enabling the prediction of potency for new designs.

Density Functional Theory (DFT): DFT calculations can provide deep insights into the electronic properties of molecules and the nature of noncovalent interactions that govern their supramolecular assembly and binding to targets. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand-protein complex over time, offering a more realistic view of binding stability and interactions within the biological environment. mdpi.com

The integration of these methods allows for a comprehensive in silico assessment, from electronic properties to dynamic interactions, streamlining the identification of promising lead compounds. mdpi.com

Investigation of Pharmacokinetic and Pharmacodynamic Properties of Advanced Derivatives

A promising biological profile is insufficient for a compound to become a viable drug; it must also possess suitable pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. A significant research gap exists in the systematic evaluation of these properties for advanced derivatives of this compound.

Key areas for future investigation include:

ADMET Profiling: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) of novel derivatives need to be thoroughly assessed. Online predictive tools like ADMETlab 2.0 can provide initial estimates, but these must be followed by experimental in vitro and in vivo validation. mdpi.com

Metabolic Stability: The ester group in these compounds can be susceptible to hydrolysis by plasma esterases, as seen with the derivative chloroprocaine, leading to a short duration of action. Future research should focus on designing derivatives with improved metabolic stability. For example, replacing the ethyl ester with a more sterically hindered group like a tert-butyl ester can enhance stability against hydrolysis.

Bioavailability and Permeability: For a drug to be effective, it must reach its target in sufficient concentrations. Studies are needed to assess the oral bioavailability and membrane permeability of new compounds. mdpi.com The lipophilicity conferred by the ester group can be tuned to optimize these properties.

Pharmacodynamics: Beyond identifying a biological target, it is crucial to understand the concentration-response relationship, the duration of action, and the mechanism by which the compound elicits its effect in vivo.

Further research into these areas is essential to bridge the gap between promising in vitro activity and the development of clinically effective therapeutic agents. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing Ethyl 4-amino-2-chlorobenzoate with high purity?

  • Methodological Answer : this compound can be synthesized via esterification of 4-amino-2-chlorobenzoic acid using ethanol under acidic catalysis. Key steps include maintaining low temperatures (0–5°C) during reagent addition to minimize side reactions, followed by controlled warming to room temperature for completion. Purification often involves liquid-liquid extraction (e.g., ethyl acetate and saturated bicarbonate) and drying with anhydrous MgSO₄. Analytical techniques like TLC and HPLC ensure purity .

Q. How can spectroscopic methods (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and ethyl ester signals (δ 1.3–4.3 ppm). The amino group may show broad peaks unless derivatized.
  • IR : Confirm ester carbonyl (C=O stretch ~1700 cm⁻¹) and aromatic C-Cl (600–800 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 270.75 for [M+H]⁺) and fragmentation patterns validate the structure. Cross-reference with databases like NIST or PubChem .

Q. What experimental conditions are critical for maintaining the stability of this compound during storage and reactions?

  • Methodological Answer : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation. Avoid prolonged exposure to moisture or basic conditions, as ester groups are susceptible to hydrolysis. Use inert atmospheres (N₂/Ar) during reactions involving nucleophiles or oxidizing agents .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SXRD) using SHELX programs elucidate the crystal packing and hydrogen-bonding networks of this compound?

  • Methodological Answer : Grow high-quality crystals via slow evaporation from a solvent like ethanol. Collect diffraction data using a synchrotron or laboratory X-ray source. Refinement with SHELXL (part of the SHELX suite) allows precise determination of bond lengths, angles, and hydrogen-bonding motifs (e.g., N–H⋯O interactions). Graph-set analysis can classify hydrogen-bond patterns into discrete or infinite networks .

Q. What role do intermolecular interactions play in the crystallization behavior of this compound?

  • Methodological Answer : Analyze crystal packing using Mercury or CrystalExplorer software. The amino and ester groups often form N–H⋯O and C–H⋯O interactions, creating layered or helical supramolecular architectures. Computational tools (e.g., DFT) can quantify interaction energies, while variable-temperature XRD assesses thermal stability .

Q. How can diazotization and coupling reactions expand the functionalization of this compound for pharmacological studies?

  • Methodological Answer : Diazotize the amino group using NaNO₂/HCl at 0–5°C, followed by coupling with aromatic amines or phenols to form azo derivatives. Monitor reaction progress via UV-Vis spectroscopy (λmax ~450 nm for azo bonds). Evaluate bioactivity (e.g., enzyme inhibition) using in vitro assays .

Q. What computational strategies predict the structure-activity relationships (SAR) of this compound derivatives in drug design?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., receptors or enzymes). QSAR models using descriptors like logP, polar surface area, and H-bond donors/acceptors correlate structural features with pharmacokinetic properties. Validate predictions with in vitro cytotoxicity assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-amino-2-chlorobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-amino-2-chlorobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.